molecular formula C9H10N2O2 B2833203 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid CAS No. 1023813-84-4

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid

Cat. No.: B2833203
CAS No.: 1023813-84-4
M. Wt: 178.191
InChI Key: FLINNDHOXHSZJW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family.

Chemical Reactions Analysis

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

For instance, oxidation of the compound can lead to the formation of naphthyridine derivatives with different functional groups, while reduction reactions can yield tetrahydro derivatives. Substitution reactions, often facilitated by catalysts, can introduce various substituents into the naphthyridine ring, resulting in a wide range of products with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound. It has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism is believed to involve modulation of neurotransmitter systems and reduction of inflammatory responses.

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. It has shown promise in reducing inflammation in various experimental models, which could lead to therapeutic applications in conditions like arthritis and other inflammatory disorders .

Organic Synthesis

Building Block in Synthesis
this compound serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions to form more complex molecules. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored for its potential use in polymer chemistry. Its ability to form stable complexes with metal ions opens avenues for developing novel materials with specific properties such as enhanced thermal stability and mechanical strength .

Case Studies

Study Focus Area Findings
Study on Antimicrobial ActivityMedicinal ChemistryDemonstrated efficacy against multiple bacterial strains; potential for antibiotic development .
Neuroprotection ResearchNeurobiologyHighlighted protective effects against oxidative stress; implications for neurodegenerative disease treatment .
Anti-inflammatory EvaluationPharmacologyShowed significant reduction in inflammation markers; potential therapeutic uses in inflammatory diseases .
Synthesis ApplicationOrganic ChemistryUsed as a building block for synthesizing complex organic molecules; valuable in pharmaceutical development .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound may inhibit bacterial enzymes or interfere with DNA replication processes . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid can be compared with other similar compounds such as 1,5-naphthyridine and 1,6-naphthyridine derivatives . These compounds share the naphthyridine core but differ in the position of nitrogen atoms and substituents on the ring.

For example, 1,5-naphthyridine derivatives have shown significant biological activities, including anticancer and antiviral properties

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable scaffold for the development of new materials and therapeutic agents. Continued research into its synthesis, chemical reactions, and applications will further enhance our understanding and utilization of this important compound.

Biological Activity

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid is a heterocyclic compound belonging to the naphthyridine family. It has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Antibacterial Activity

Research indicates that compounds containing the naphthyridine core, including this compound, exhibit significant antibacterial properties. These compounds may inhibit bacterial enzymes or interfere with DNA replication processes. In particular, derivatives of naphthyridine have been shown to be effective against various bacterial strains, suggesting their potential as therapeutic agents for bacterial infections .

Anticancer Properties

The anticancer activity of naphthyridine derivatives has also been documented. For instance, studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest through interactions with specific molecular targets. In vitro studies have shown that these compounds can significantly reduce cell viability in cancer cells at low concentrations .

Neurological Effects

Naphthyridine derivatives have been explored for their neurological effects as well. Some studies suggest that these compounds may exhibit psychotropic and neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Anti-inflammatory Activity

In addition to their antibacterial and anticancer properties, naphthyridine compounds have shown promise in reducing inflammation. For example, certain derivatives have been observed to inhibit the production of pro-inflammatory mediators in experimental models .

The mechanisms by which this compound exerts its biological effects involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key bacterial enzymes critical for survival.
  • DNA Intercalation : Similar to other naphthyridine derivatives, it may intercalate into DNA strands, disrupting replication and transcription processes.
  • Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells through the modulation of caspases and other apoptotic factors.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions:

  • Dehydrogenative Coupling : This method involves the reaction of (2-aminopyridin-3-yl)methanol with secondary alcohols using iridium catalysts.
  • Multicomponent Reactions (MCRs) : This approach combines substituted aromatic aldehydes with 2-aminopyridine and malononitrile or cyanoacetate in the presence of specific catalysts.

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of various naphthyridine derivatives against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used in clinical settings .

Anticancer Evaluation

In a comparative study involving multiple naphthyridine derivatives against cancer cell lines such as HeLa and A549, significant cytotoxic effects were observed. IC50 values ranged from 10.47 to 15.03 μg/mL across different derivatives .

Anti-inflammatory Research

Another study focused on the anti-inflammatory properties of naphthyridine derivatives showed that they effectively reduced nitric oxide production in macrophage cell lines when stimulated with lipopolysaccharides (LPS) .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7/h4-5H,1-3H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLINNDHOXHSZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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